molecular formula C19H15NO2 B5764173 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile

2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile

Cat. No. B5764173
M. Wt: 289.3 g/mol
InChI Key: FXQRBXXXZJWWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile, also known as NM-3, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the class of nitrile-containing compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival. Moreover, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, this compound has been shown to inhibit the MAPK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in maintaining tissue homeostasis. Moreover, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Moreover, this compound is relatively stable and can be easily synthesized in large quantities. However, this compound also has some limitations. It has poor water solubility, which can limit its bioavailability and efficacy in vivo. Moreover, this compound has not been extensively studied in animal models, and its toxicity profile is not fully understood.

Future Directions

There are several future directions for the research on 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its downstream targets. Secondly, the efficacy and safety of this compound in animal models need to be evaluated to determine its potential for clinical use. Thirdly, the development of this compound derivatives with improved water solubility and bioavailability could enhance its therapeutic potential. Finally, the combination of this compound with other anticancer agents or immunomodulators could enhance its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile involves a multi-step reaction sequence, starting from 2-naphthol and benzyl cyanide. The first step involves the protection of the hydroxyl group of 2-naphthol using a suitable protecting group such as benzyl ether. The protected 2-naphthol is then reacted with chloromethyl methyl ether to form the corresponding ether derivative. The ether derivative is then reacted with sodium cyanide to form the nitrile derivative, which is subsequently reduced using a reducing agent such as lithium aluminum hydride to form this compound.

Scientific Research Applications

2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities such as anticancer, antifungal, and anti-inflammatory activities. This compound has also been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. Moreover, this compound has been shown to exhibit potent antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

properties

IUPAC Name

2-[[1-(hydroxymethyl)naphthalen-2-yl]oxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c20-11-15-6-1-2-7-16(15)13-22-19-10-9-14-5-3-4-8-17(14)18(19)12-21/h1-10,21H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQRBXXXZJWWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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